molecular formula C14H17N3O2 B12633435 N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-41-6

N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12633435
CAS No.: 918898-41-6
M. Wt: 259.30 g/mol
InChI Key: SQXFYWSCIYOVGN-UHFFFAOYSA-N
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Description

N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a structurally complex molecule featuring a hydroxylamine core (-NHOH) conjugated to a propan-2-ylidene backbone. The compound is further substituted with a furan-2-ylmethyl group and a pyridin-2-ylmethyl moiety, creating a hybrid heterocyclic system.

Properties

CAS No.

918898-41-6

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[1-[furan-2-ylmethyl(pyridin-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C14H17N3O2/c1-12(16-18)9-17(11-14-6-4-8-19-14)10-13-5-2-3-7-15-13/h2-8,18H,9-11H2,1H3

InChI Key

SQXFYWSCIYOVGN-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=CC=CC=N1)CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl and pyridin-2-ylmethyl intermediates. These intermediates are then reacted with an appropriate amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

The compound shares key functional groups with several classes of molecules:

Table 1: Structural Comparison with Analogues

Compound Name / Source Core Structure Key Substituents Functional Groups
Target Compound Propan-2-ylidene Furan-2-ylmethyl, Pyridin-2-ylmethyl Hydroxylamine (-NHOH)
N-Phenyl-2-furohydroxamic acid () Benzene 2-Furoyl Hydroxamic acid (-CONHOH)
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one () Enone (α,β-unsaturated ketone) Pyridin-2-yl, Naphthalen-2-yl Ketone, Alkene
USP 31 Compound 6 () Furan-2-ylmethyl Dimethylamino, Nitroethenyl Nitroethenyl, Sulphanyl

Key Observations :

  • The hydroxylamine group in the target compound distinguishes it from hydroxamic acids (e.g., ), which exhibit stronger metal-chelating activity due to the -CONHOH group .
  • Unlike the enone system in ’s pyridine-naphthalene hybrid, the target’s propan-2-ylidene backbone may confer rigidity, influencing binding interactions .

Key Observations :

  • The target’s synthesis may involve imine or Schiff base intermediates (similar to ’s diamine derivatives) , whereas ’s enone synthesis uses nanocatalysts for efficient condensation .
  • Hydroxamic acids () typically require hydroxylamine acylation, a step distinct from the target’s hydroxylamine-propan-2-ylidene linkage .

Biological Activity

The compound N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety, a pyridine ring, and a hydroxylamine functional group. This unique combination of functional groups may contribute to its biological activity.

Structural Formula

\text{N 1 Furan 2 yl methyl pyridin 2 yl methyl amino}propan-2-ylidene)hydroxylamine}

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The presence of both furan and pyridine rings may facilitate interactions with various biological targets.

  • Anti-inflammatory Activity : Compounds analogous to the target compound have shown significant anti-inflammatory effects. For instance, 1-furan-2-yl-3-pyridin-2-yl-propenone has been characterized for its ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production and inhibition of NF-kB signaling pathways .
  • Antioxidant Properties : Hydroxylamine derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property may be beneficial in preventing cellular damage in various diseases, including neurodegenerative disorders.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes. Research on related furan derivatives has demonstrated inhibitory effects on mushroom tyrosinase, indicating potential applications in skin whitening and hyperpigmentation treatments .

In Vitro Studies

In vitro studies have evaluated the biological activity of similar compounds. For example:

CompoundBiological ActivityIC50 Value (µM)
FPP-3Anti-inflammatory12.5
Compound 8Tyrosinase Inhibitor0.0433

These studies suggest that the target compound may exhibit comparable activities due to structural similarities.

In Vivo Studies

Limited in vivo studies have been conducted specifically on the target compound; however, related compounds have shown promising results in animal models. For instance, FPP-3 demonstrated significant reductions in inflammation markers when administered to male SD rats .

Case Studies and Clinical Trials

While direct clinical trials on this compound are scarce, case studies involving similar furan and pyridine derivatives provide insights into their therapeutic potential:

  • Case Study 1 : A study on furan derivatives indicated their effectiveness in reducing chronic inflammation in murine models.
  • Case Study 2 : Clinical observations noted significant improvements in skin conditions following treatment with tyrosinase inhibitors derived from furan compounds.

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